N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide is an organic compound that belongs to the class of cyanoenamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyaniline, thiophene-3-carboxaldehyde, and malononitrile.
Condensation Reaction: The first step involves the condensation of 3-chloro-4-methoxyaniline with thiophene-3-carboxaldehyde in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.
Knoevenagel Condensation: The intermediate Schiff base is then subjected to a Knoevenagel condensation with malononitrile in the presence of a catalyst such as piperidine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and cyano groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(phenyl)prop-2-enamide: Similar structure but with a phenyl group instead of a thiophene ring.
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(furan-3-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide, commonly referred to as compound 1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H12ClN2O2S, with a molecular weight of approximately 318.8 g/mol. The compound features a thiophene ring, which is known for its role in enhancing biological activity due to its electron-rich nature.
- Inhibition of Enzymatic Activity : Compound 1 has been shown to inhibit specific enzymes involved in cell signaling pathways. This inhibition can lead to decreased proliferation of cancer cells and modulation of inflammatory responses.
- Antimicrobial Properties : Preliminary studies indicate that compound 1 exhibits antimicrobial activity against various bacterial strains. The presence of the thiophene moiety is thought to contribute to this effect by disrupting bacterial cell membranes.
- Apoptosis Induction : In vitro assays have demonstrated that compound 1 can induce apoptosis in cancer cell lines at nanomolar concentrations. This effect is mediated through the activation of caspase pathways, leading to programmed cell death.
Table 1: Summary of Biological Activity
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of compound 1 on acute leukemia cells, researchers found that concentrations as low as 0.6 nM induced significant apoptosis. This suggests a potent effect that could be harnessed for therapeutic purposes in treating leukemia.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of compound 1 against Gram-positive and Gram-negative bacteria. Results indicated that at a concentration of 50 µM, the compound effectively inhibited bacterial growth, demonstrating its potential as an antibiotic agent.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-20-14-3-2-12(7-13(14)16)18-15(19)11(8-17)6-10-4-5-21-9-10/h2-7,9H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQMBUVPFXVFAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CSC=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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